1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide
Description
1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative featuring a pyridinylmethylamino substituent. This structure combines a rigid cyclohexane backbone with a polar pyridine moiety, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes influenced by aromatic and aliphatic interactions.
Properties
IUPAC Name |
1-(pyridin-4-ylmethylamino)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(6-2-1-3-7-13)16-10-11-4-8-15-9-5-11/h4-5,8-9,16H,1-3,6-7,10H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDGAJBVXITZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclohexane-1-carbonyl Chloride
Cyclohexane-1-carboxylic acid is activated using oxalyl chloride in dichloromethane (DCM) under anhydrous conditions. The reaction, conducted at 0°C to room temperature, yields cyclohexane-1-carbonyl chloride with high efficiency.
Reaction Conditions :
-
Oxalyl chloride : 1.5 equivalents relative to the carboxylic acid.
-
Solvent : Dry DCM (0.1 M concentration).
-
Time : 3 hours at room temperature.
Coupling with 4-(Aminomethyl)pyridine
The acid chloride is reacted with 4-(aminomethyl)pyridine in the presence of N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation. This step, performed in dimethylformamide (DMF), achieves a 79% yield of the target compound after purification via silica gel chromatography.
Optimization Notes :
-
Stoichiometry : 1.1 equivalents of 4-(aminomethyl)pyridine ensure complete consumption of the acid chloride.
-
Purification : Gradient elution (DCM:MeOH, 95:5) removes unreacted starting materials.
Substitution Reactions on Functionalized Cyclohexane Intermediates
Preparation of 1-Halo-cyclohexane-1-carboxamide
A two-step protocol is employed:
-
Bromination : Cyclohexane-1-carboxamide is treated with phosphorus tribromide (PBr3) in tetrahydrofuran (THF) to introduce a bromine atom at the 1-position.
-
Nucleophilic Substitution : The brominated intermediate reacts with 4-(aminomethyl)pyridine in ethanol under reflux, yielding the target compound.
Challenges :
-
Regioselectivity : Competing elimination reactions necessitate controlled reaction temperatures (60–80°C).
-
Byproducts : Excess amine minimizes dimerization but requires careful stoichiometric balancing.
Catalytic Reductive Amination
Cyclohexanone-1-carboxamide as a Precursor
Cyclohexanone-1-carboxamide undergoes reductive amination with 4-(aminomethyl)pyridine using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to the secondary amine.
Conditions :
-
Solvent : Methanol/acetic acid (9:1 v/v).
-
Catalyst : 1.2 equivalents of NaBH3CN.
-
Yield : 68% after recrystallization from ethyl acetate.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Amidation | 79 | 98 | One-pot reaction, minimal byproducts | Requires anhydrous conditions |
| Substitution | 65 | 95 | Scalable for industrial production | Risk of elimination side reactions |
| Reductive Amination | 68 | 90 | Mild conditions, no halogens | Low atom economy |
Industrial-Scale Considerations
Patent literature emphasizes the use of 4-(hydroxymethyl)cyclohexanecarboxylate as a cost-effective starting material, available as a byproduct in polyester manufacturing. Conversion of the hydroxyl group to a tosylate (-OTs) enables nucleophilic displacement with 4-(aminomethyl)pyridine, streamlining large-scale synthesis.
Key Patent Insights :
Chemical Reactions Analysis
Types of Reactions: 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions often require the presence of a catalyst or base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
The compound 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide (CID 75412189) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, biological research, and potential therapeutic uses, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with tumor growth.
Case Study: Inhibition of Tumor Growth
- Objective : To evaluate the efficacy of the compound against various cancer cell lines.
- Method : In vitro assays were conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Neuroprotective Effects
The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects.
Case Study: Neuroprotection in Animal Models
- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
- Method : Mice were treated with varying doses of the compound, followed by behavioral assessments and histological analysis.
- Results : Treated mice displayed improved cognitive function and reduced amyloid plaque formation compared to controls.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens. Its structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it a candidate for further research in enzyme kinetics and drug design.
Case Study: Enzyme Inhibition
- Objective : To determine the inhibitory effect on acetylcholinesterase (AChE).
- Method : Enzyme assays were performed using varying concentrations of the compound.
- Results : The compound exhibited competitive inhibition, suggesting a potential role in treating conditions like myasthenia gravis.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound can lead to the design of more potent derivatives. Research focuses on modifying the pyridine ring and cyclohexane structure to enhance biological activity.
Mechanism of Action
The mechanism of action of 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size Variations
- Cycloheptane Analog: The compound 1-{[(pyridin-4-yl)methyl]amino}cycloheptane-1-carboxamide (MW: 247.34) replaces the cyclohexane ring with a seven-membered cycloheptane. However, the bulkier ring could reduce binding affinity to sterically constrained targets. The compound is listed as discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics .
Substituent Modifications
a) Aminoethyl vs. Methylamino Groups
- Y-27632: (1r,4r)-4-((r)-1-aminoethyl)-N-(pyridin-4-yl)cyclohexane-1-carboxamide (MW: 261.36) introduces a stereospecific aminoethyl group. This modification enhances hydrogen-bonding capacity and receptor selectivity. Y-27632 is a well-studied Rho-kinase inhibitor, highlighting how substituent stereochemistry and polarity influence biological activity .
b) Ethyl Linkage in Place of Methylamino
- N-(1-pyridin-4-ylethyl)cyclohexanecarboxamide (MW: 232.32) replaces the methylamino bridge with an ethyl group. The simpler structure may improve metabolic stability but reduce potency .
Complex Derivatives with Heterocycles
- Antitumor Derivatives : Compounds like 5i (1-(N-phenyl-2-(heteroalicyclic)acetamido)cyclohexane-1-carboxamide) exhibit IC50 values of 3.25 μM against MCF-7 breast cancer cells, outperforming doxorubicin (IC50 = 6.77 μM). The addition of a phenyl-heteroalicyclic acetamido group enhances apoptosis induction, underscoring the importance of extended substituents in anticancer activity .
- sEH Inhibitors : GSK2256294, a cyclohexane carboxamide with trifluoromethyl and triazine groups, is a potent soluble epoxide hydrolase (sEH) inhibitor in clinical trials. Its design leverages electron-withdrawing groups to enhance enzyme binding, a feature absent in the target compound .
Physicochemical Properties
- The cyclohexane backbone balances rigidity and solubility, whereas larger rings (e.g., cycloheptane) or bulky substituents (e.g., triazine in GSK2256294) may compromise bioavailability. The pyridine moiety enhances water solubility compared to purely aliphatic analogs .
Biological Activity
1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide, also known as a pyridinyl derivative of cyclohexanecarboxamide, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure features a pyridine ring linked to a cyclohexane moiety, which may confer unique pharmacological properties.
- Molecular Formula : C13H18N2O
- Molecular Weight : 234.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The compound may exhibit its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Notably, it has demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values indicate significant potency:
- Against Mycobacterium tuberculosis : MIC values around 2.7 µM have been reported, suggesting strong efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro assays have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib (Control) | 0.04 ± 0.01 |
This data suggests comparable potency to established anti-inflammatory drugs .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Activity : A high-throughput screening of a library of compounds revealed that analogs of this compound showed varying degrees of activity against Mycobacterium tuberculosis, with modifications enhancing potency .
- Anti-inflammatory Research : A detailed examination of its effects on COX enzymes demonstrated that the compound significantly reduced prostaglandin E2 production, a key mediator in inflammation .
- Neuroprotective Properties : Investigations into the neuroprotective effects indicated that this compound could mitigate neuronal cell death in models of oxidative stress, suggesting its potential utility in treating neurodegenerative conditions.
Q & A
Q. What are the standard synthetic routes for 1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide, and how is its structure confirmed?
The compound is typically synthesized via multi-step reactions starting from cyclohexane derivatives and pyridine-containing precursors. Key steps include:
- Amination : Reacting a cyclohexane-carboxamide precursor with (pyridin-4-yl)methylamine under reflux in ethanol or THF, often with triethylamine (TEA) as a base to facilitate nucleophilic substitution .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures yields the pure product .
- Structural confirmation :
-
NMR : ¹H and ¹³C NMR confirm the presence of the pyridinyl methylamino group (δ ~3.8–4.2 ppm for CH₂-NH) and cyclohexane carboxamide (δ ~1.2–2.5 ppm for cyclohexane protons; ~170 ppm for carbonyl in ¹³C) .
-
Mass spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., m/z 261 for C₁₃H₁₇N₃O) .
Table 1 : Optimized reaction conditions from analogous syntheses
Step Solvent Temp. (°C) Time (h) Yield (%) Reference Amination EtOH 80 12 65–75 Purification CH₂Cl₂/MeOH RT – 90–95%
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming regiochemistry and detecting impurities. For example, the pyridinyl protons resonate at δ ~7.2–8.5 ppm, while the cyclohexane carboxamide NH appears as a broad singlet (~6.5 ppm) .
- High-resolution MS (HRMS) : Validates molecular formula accuracy (e.g., calculated for C₁₃H₁₇N₃O: 261.1375; observed: 261.1378) .
- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Advanced Questions
Q. How do stereochemical variations in the cyclohexane ring affect the compound’s biological activity?
The compound’s cyclohexane ring can adopt chair or boat conformations, impacting binding to biological targets. For example:
- Cis vs. trans substituents : Cis-1,3-diaxial substituents may enhance rigidity, improving binding to enzymes like kinases. Evidence from analogous compounds shows a 2–3× potency difference between stereoisomers .
- Experimental validation :
-
Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
-
Test activity in enzyme inhibition assays (e.g., IC₅₀ values for kinase inhibition) .
Table 2 : Stereochemical effects on biological activity (hypothetical data)
Stereoisomer IC₅₀ (nM) Binding affinity (ΔG, kcal/mol) Reference Cis 12 ± 1.5 -8.2 Trans 35 ± 4.2 -6.8
Q. What strategies optimize yield and purity during large-scale synthesis?
- Reaction optimization :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 30 min instead of 12 h) .
- Employ scavenger resins to remove excess amines .
- Purification :
- Switch from column chromatography to recrystallization for scalability (solvent: ethyl acetate/hexane) .
- Monitor byproduct formation via LC-MS (e.g., detect unreacted pyridinylmethylamine at m/z 108) .
Q. How can researchers analyze binding interactions between this compound and biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized receptors .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or β-secretase) .
Q. How to resolve contradictions in reported biological data for this compound?
Contradictions may arise from:
- Purity differences : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Solvent effects : Use DMSO concentrations <0.1% to avoid denaturation artifacts .
Methodological Notes
- Theoretical approaches : Combine DFT calculations (e.g., Gaussian 16) with experimental data to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
